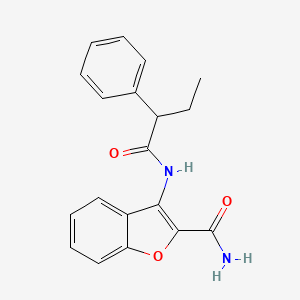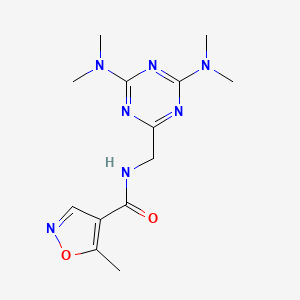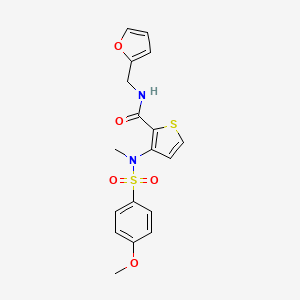
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of 4-methyl-6-morpholinopyrimidine derivatives was synthesized and characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis . The synthesis of these compounds involved exploring the potential of pyrimidine derivatives as anticancer agents .Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” was characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Derivative Compounds
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b:5,4-b’] difuran-2-carboxamide derivatives has been reported, showcasing an initiative to prepare a variety of new heterocyclic compounds. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Microwave-Assisted Synthesis
A microwave-assisted synthesis protocol has been developed for methyl-1,4-benzodiazepin-2-one-5-carboxylate derivatives, leading to the efficient formation of 5-methyl carboxylate derivatives of 1,4-benzodiazepines. This novel approach emphasizes the importance of microwave techniques in the synthesis of biologically active compounds (Sharma et al., 2013).
Biological Activities and Potential Therapeutic Applications
Anticonvulsant Activity
A series of novel enaminones synthesized from cyclic beta-dicarbonyl precursors exhibited potent anticonvulsant activity with a notable lack of neurotoxicity. The most active analog demonstrated significant protective effects in the maximal electroshock (MES) seizure test, indicating its potential as a therapeutic agent for epilepsy (Edafiogho et al., 1992).
Antimicrobial Activity
Compounds synthesized from 5-amino-6-methyl-2-morpholinopyrimidine demonstrated good to excellent antimicrobial activity against various bacteria and fungi, compared with standard drugs. This underscores the potential of morpholinopyrimidine derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
This compound interacts with its targets by binding to their active sites, forming hydrophobic interactions . This binding inhibits the production of NO and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators like NO and prostaglandins . This leads to a decrease in inflammation and its associated symptoms.
Pharmacokinetics
Its efficacy in inhibiting the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response. It decreases the expression of iNOS and COX-2 proteins, inhibits the production of NO, and reduces mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells . These effects suggest that the compound could be a potential therapeutic strategy for inflammation-associated disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a potent stimulator of macrophages, can enhance the compound’s anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
Cellular Effects
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate has shown potent anticancer activity in a dose-dependent manner on different human cancer cell lines, namely HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver) and IMR-32 (brain) . The inhibitory effect on cancer cell proliferation is shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis .
Molecular Mechanism
Molecular docking studies revealed that this compound binds to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This interaction is believed to be responsible for its anticancer properties .
Eigenschaften
IUPAC Name |
methyl 4-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLTJTYRRTYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-propoxybenzyl)benzamide](/img/structure/B2782695.png)





![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2782703.png)


![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)
